molecular formula C7H10N2O3 B164996 Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate CAS No. 139443-40-6

Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B164996
CAS No.: 139443-40-6
M. Wt: 170.17 g/mol
InChI Key: BHPIMJOELWDAGZ-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H10N2O3. It belongs to the class of oxadiazoles, which are five-membered rings containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of this compound with amidoxime in the presence of carbonyl diimidazole (CDI) in toluene . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives .

Comparison with Similar Compounds

Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives, such as:

Properties

IUPAC Name

ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-5-8-6(12-9-5)7(10)11-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPIMJOELWDAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566727
Record name Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139443-40-6
Record name Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester
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